molecular formula C17H19FN2O3S B5008999 N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide

カタログ番号 B5008999
分子量: 350.4 g/mol
InChIキー: ZBRQGEMVQSTJJJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N~1~-ethyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, commonly known as EIDD-2801, is a small molecule drug that has gained attention for its potential use in treating viral infections, including COVID-19.

科学的研究の応用

EIDD-2801 has shown promise in treating viral infections, including COVID-19. It works by inhibiting viral replication through targeting the viral RNA polymerase, an enzyme essential for viral replication. In preclinical studies, EIDD-2801 has been shown to reduce viral load and improve survival rates in animal models infected with various viruses, including influenza, SARS-CoV-2, and respiratory syncytial virus.

作用機序

EIDD-2801 is a prodrug, meaning it is metabolized in the body to its active form. Once converted, the active form of EIDD-2801 targets the viral RNA polymerase, which is responsible for replicating the viral genome. By inhibiting the RNA polymerase, EIDD-2801 prevents viral replication and reduces the viral load in infected individuals.
Biochemical and Physiological Effects
EIDD-2801 has been shown to have a low toxicity profile in animal models, with no significant adverse effects observed at therapeutic doses. In addition to its antiviral properties, EIDD-2801 has also been shown to have anti-inflammatory effects, which may be beneficial in treating viral infections that cause inflammation.

実験室実験の利点と制限

One advantage of EIDD-2801 is its broad-spectrum antiviral activity, which makes it a promising candidate for treating a variety of viral infections. However, one limitation is that its effectiveness in humans has not yet been fully established, and more clinical trials are needed to determine its safety and efficacy.

将来の方向性

There are several future directions for research on EIDD-2801. One area of focus is optimizing the dosing regimen to achieve maximum efficacy while minimizing potential side effects. Another area of research is investigating the potential of EIDD-2801 to treat other viral infections beyond COVID-19, such as influenza and respiratory syncytial virus. Additionally, researchers may explore the use of EIDD-2801 in combination with other antiviral drugs to enhance its therapeutic effects. Finally, there is a need for further research on the safety and efficacy of EIDD-2801 in human clinical trials.

合成法

EIDD-2801 is synthesized through a multi-step process, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine to form the intermediate compound 4-methylphenyl-N-(4-fluorophenylsulfonyl)glycine. This intermediate is then reacted with N-ethyl-N-hydroxyethylamine to produce the final product, EIDD-2801.

特性

IUPAC Name

N-ethyl-2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3S/c1-3-19-17(21)12-20(15-8-4-13(2)5-9-15)24(22,23)16-10-6-14(18)7-11-16/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRQGEMVQSTJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN(C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。